molecular formula C16H20F3N3O4S B12266366 4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine

4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine

Cat. No.: B12266366
M. Wt: 407.4 g/mol
InChI Key: DZFHYFCCJSRFRK-UHFFFAOYSA-N
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Description

4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the azetidine ring, followed by the introduction of the piperidine and pyridine moieties. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)benzene
  • 4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)quinoline

Uniqueness

Compared to similar compounds, 4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H20F3N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone

InChI

InChI=1S/C16H20F3N3O4S/c1-27(24,25)22-6-3-11(4-7-22)15(23)21-9-13(10-21)26-12-2-5-20-14(8-12)16(17,18)19/h2,5,8,11,13H,3-4,6-7,9-10H2,1H3

InChI Key

DZFHYFCCJSRFRK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F

Origin of Product

United States

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